molecular formula C2H4MgO2 B085918 Magnesium acetate CAS No. 142-72-3

Magnesium acetate

Cat. No.: B085918
CAS No.: 142-72-3
M. Wt: 84.36 g/mol
InChI Key: QOBLJVUECBDJGF-UHFFFAOYSA-N
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Description

Magnesium acetate is a chemical compound that is the magnesium salt of acetic acid. It is commonly found in its tetrahydrate form, with the chemical formula ( \text{Mg(CH}_3\text{COO)}_2 \cdot 4\text{H}_2\text{O} ). This compound appears as white hygroscopic crystals and is highly soluble in water. This compound is used in various scientific and industrial applications due to its properties and reactivity .

Mechanism of Action

Target of Action

Magnesium acetate primarily targets the Sodium/potassium-transporting ATPase subunit alpha-1 in humans . This protein plays a crucial role in establishing and maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which are necessary for osmoregulation, nerve impulse transmission, and muscle contraction .

Mode of Action

It is known that magnesium ions can electrostatically stabilize the adenylyl cyclase complex, enhancing its catalytic actions and production of camp . This interaction can lead to various downstream effects, influencing numerous cellular processes .

Biochemical Pathways

Magnesium is a key player in numerous metabolic processes, acting as a cofactor in over 300 enzymatic reactions . It is involved in protein synthesis, energy production, and DNA stability . Magnesium ions are essential for ATPase function, phosphorylation events, and glycolytic enzymes . They also act as a co-factor for enzymes important for macromolecule synthesis, such as DNA/RNA polymerases and tRNA synthetases .

Pharmacokinetics

It is known that magnesium homeostasis is regulated through absorption in the intestine and reabsorption in the kidneys . Roughly 30% of ingested magnesium is absorbed by the intestine, although the extent of absorption depends on the body’s magnesium status . The kidneys reabsorb about 95% of the filtered magnesium

Result of Action

The action of this compound can result in various molecular and cellular effects. As a cofactor in many enzymatic reactions, magnesium is essential for protein synthesis, energy production, and DNA stability . Disturbances in intracellular magnesium concentrations can result in delayed cell growth and metabolic defects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is used as a snow melting agent due to its low corrosion and concrete-safe properties . Its environmental friendliness and full biodegradability make it an appealing choice for those looking to minimize the ecological impact of ice-melting agents . Furthermore, the action of this compound can be influenced by temperature, as it decomposes around 380-400 °C .

Biochemical Analysis

Biochemical Properties

Magnesium, a component of magnesium acetate, is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions in the human body, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . This compound, therefore, can be expected to interact with a wide range of enzymes, proteins, and other biomolecules, influencing these biochemical reactions.

Cellular Effects

The effects of this compound on cells are largely due to the presence of magnesium. Magnesium is essential for every human body cell . It is involved in numerous physiological and biochemical processes, helping cells achieve higher photosynthetic efficiency, nitrogen use efficiency, and stress resistance . Therefore, this compound can be expected to have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the magnesium ion. Magnesium is critical for several cellular functions, including oxidative phosphorylation and glycolysis, and is also required for a number of steps during the synthesis of DNA, RNA, and proteins . Therefore, this compound, through the magnesium ion, can bind to ATP to participate in energy metabolism, stabilize ribosomal association and activity to impact protein synthesis, and influence photosynthesis .

Metabolic Pathways

This compound, through the magnesium ion, is involved in numerous metabolic pathways. Magnesium is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions, including those involved in energy metabolism, protein synthesis, and nucleic acid synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by various factors, including the presence of specific transporters and binding proteins. Magnesium, a component of this compound, is the most common intracellular divalent cation and the second most abundant cation in intracellular fluid .

Preparation Methods

Magnesium acetate can be synthesized through several methods:

Chemical Reactions Analysis

Magnesium acetate undergoes various chemical reactions:

    Decomposition: Upon heating, this compound decomposes to form magnesium oxide and acetic acid.

    Reaction with Strong Acids: this compound reacts with strong acids to form magnesium salts and acetic acid.

    Reaction with Bases: It reacts with bases to form magnesium hydroxide and acetate salts.

Common reagents and conditions used in these reactions include acetic acid, strong acids like hydrochloric acid, and bases like sodium hydroxide. The major products formed from these reactions are magnesium oxide, magnesium salts, and acetic acid .

Scientific Research Applications

Magnesium acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a source of magnesium ions in various chemical reactions and experiments.

    Biology: this compound is used in molecular biology applications such as batch in vitro transcription of RNA and the crystallization of transcription factor:DNA complexes and proteins.

    Medicine: It is used as an electrolyte replenishment in total parenteral nutrition (TPN) therapy and as a laxative to prevent constipation.

    Industry: this compound is used as a deicing agent, a catalyst in the production of polyester fabrics, and a stabilizer for polyvinyl chloride (PVC). .

Comparison with Similar Compounds

Magnesium acetate can be compared with other magnesium salts such as:

    Magnesium Chloride: Used as a deicing agent and in the production of magnesium metal.

    Magnesium Sulfate:

    Magnesium Oxide: Used as a refractory material and in the production of magnesium metal.

This compound is unique due to its high solubility in water and its specific applications in molecular biology and as a deicing agent. It is less corrosive to concrete and metal structures compared to other deicing agents like rock salt .

Properties

CAS No.

142-72-3

Molecular Formula

C2H4MgO2

Molecular Weight

84.36 g/mol

IUPAC Name

magnesium;diacetate

InChI

InChI=1S/C2H4O2.Mg/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

QOBLJVUECBDJGF-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].[Mg+2]

Canonical SMILES

CC(=O)O.[Mg]

142-72-3

physical_description

Pellets or Large Crystals;  Liquid
Tetrahydrate: Colorless or white deliquescent solid;  [Merck Index] White hygroscopic crystals with a mild odor of acetic acid;  [Mallinckrodt Baker MSDS]

Synonyms

magnesium acetate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 300 ml. flask equipped with mechanical stirrer and a condenser, and maintained under a nitrogen atmosphere, were added 21.5 grams magnesium acetate tetrahydrate and 100 ml. acetic anhydride and the mixture was heated at the reflux temperature for 3 hours. After the mixture had cooled, the liquid was drawn off and the solid dried at 40° C. under a vacuum of 0.2 mm mercury for several hours to obtain anhydrous magnesium acetate.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
magnesium acetate

Synthesis routes and methods II

Procedure details

An aqueous magnesium acetate solution was prepared by adding 1.07 g of magnesium acetate tetrahydrate as a Group 2 or 3 element compound to 30 g of ion-exchanged water and then stirring this solution with a homomixer T. K. ROBOMIX (manufactured by PRIMIX Corporation). Then, 0.44 g of 3-aminopropyltriethoxysilane (KBE-903 manufactured by Shin-Etsu Chemical Co., Ltd.) as a silane coupling agent was gradually added to the aqueous solution. This mixture was subsequently stirred for 5 hours to induce hydrolysis and a condensation reaction of the silane coupling agent, thereby producing a suspension containing a composite compound which contained magnesium and silicon.
Quantity
1.07 g
Type
reactant
Reaction Step One
[Compound]
Name
ion-exchanged
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
magnesium acetate

Synthesis routes and methods III

Procedure details

To a 4-liter beaker are charged 1890 g kerosene, 94 g (about 0.3 equiv.) dodecylbenzenesulfonic acid and 64 g (about 1.067 mole) glacial acetic acid. The contents are stirred until homogeneous. With stirrer on, 1250 g (about 21.44 moles) magnesium hydroxide is added followed by 218 g kerosene and 154 g sorbitan mono-oleate. A magnesium sulfonate and magnesium acetate are formed in situ. The mass is stirred for three hours. The viscosity of the mass is about 5000 cps. The magnesium content is calculated at about 14.2% for 3670 g total suspension. There was no separation of layers after 4 months of standing.
[Compound]
Name
kerosene
Quantity
1890 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
1250 g
Type
reactant
Reaction Step Two
[Compound]
Name
kerosene
Quantity
218 g
Type
reactant
Reaction Step Three
Quantity
154 g
Type
reactant
Reaction Step Four
[Compound]
Name
magnesium sulfonate
Name
magnesium acetate

Synthesis routes and methods IV

Procedure details

To the reactor of Example 1 were charged 150 g high-boiling hydrocarbon oil, 28.2 g naphthenic acids, and 3.0 g commercial technical grade magnesium hydroxide. The contents were agitated and heated to 200° C. The contents were cooled and 20.3 g (0.35 mole) commercial technical grade magnesium hydroxide was added. The contents were heated to 135° C. Acetic acid (42.0 g, 0.7 mole) was added dropwise while maintaining the temperature at 125°-135° C. to form magnesium acetate in situ. After all of the acetic acid was in, the contents were heated above 280° C. to remove water and decomposition products from the magnesium acetate formed in situ. The resulting product was bright and weighed 185.8 g. Upon centrifugation of 90-gram sample, the sediment was 0.1 g. The magnesium content of the bright supernatant liquid was calculated at about 5.2%; the conversion of commercial technical grade magnesium hydroxide to the fluid dispersed form of MgO was calculated at 98.5%.
[Compound]
Name
hydrocarbon
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
naphthenic acids
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Name
magnesium acetate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium acetate
Reactant of Route 2
Magnesium acetate
Reactant of Route 3
Magnesium acetate
Reactant of Route 4
Magnesium acetate
Reactant of Route 5
Magnesium acetate
Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of magnesium acetate tetrahydrate?

A1: this compound tetrahydrate has the molecular formula [Mg(C2H3O2)2(H2O)4] and a molecular weight of 214.49 g/mol. []

Q2: What is known about the crystal structure of this compound tetrahydrate?

A2: It crystallizes in the monoclinic system, space group P21/c, with unit cell parameters a = 4.8084 Å, b = 11.9943 Å, c = 8.5548 Å, and β = 95.355°. []

Q3: How does the calcination temperature affect the reactivity of magnesium oxide (MgO) produced from this compound?

A3: Calcination temperature significantly impacts MgO surface area and reactivity, influencing its hydration rate and extent to form magnesium hydroxide (Mg(OH)2). []

Q4: Can this compound enhance the hydration of MgO compared to water?

A4: Yes, this compound demonstrably enhances MgO hydration, leading to a higher percentage of Mg(OH)2 formation compared to water. []

Q5: How does the concentration of this compound affect the hydration of MgO?

A5: Increasing the concentration of this compound positively correlates with the degree of MgO hydration. []

Q6: What are the thermal decomposition steps of this compound in a nitrogen atmosphere?

A6: The thermal decomposition involves four stages: (1) dehydration to anhydrous this compound, (2) conversion to magnesium oxalate, (3) transformation of magnesium oxalate to magnesium carbonate, and (4) final decomposition to magnesium oxide. []

Q7: How does this compound function as a road deicer?

A7: this compound acts as a road deicer due to its ability to lower the freezing point of water. It is considered an environmentally friendly alternative to chloride-based deicers. []

Q8: What are the environmental advantages of using this compound as a road deicer compared to traditional chloride-based deicers?

A8: this compound is biodegradable and exhibits less corrosive effects on infrastructure and vehicles compared to sodium chloride and calcium chloride. It also has a reduced negative impact on the environment. [, ]

Q9: Can calcium this compound be used to control emissions from fossil fuel combustion?

A9: Yes, research suggests that calcium this compound can be utilized for simultaneous NOx, SO2, and HCl control in combustion processes. The organic component acts similarly to a fuel in the reburn zone, while the calcium content calcines to CaO, capturing acidic gases. []

Q10: How does the particle size of organic calcium influence its desulfurization efficiency during coal combustion?

A10: Smaller particle sizes of organic calcium lead to improved sulfur removal efficiency during coal combustion. []

Q11: How does this compound contribute to the development of self-healing cementitious composites?

A11: When incorporated into cementitious composites, this compound serves as an organic mineral precursor compound for bacteria. These bacteria metabolize this compound, inducing the precipitation of calcite, which aids in crack healing. []

Q12: Does this compound exhibit protective effects against myocardial ischemia-reperfusion injury?

A12: Research indicates that this compound has protective effects against myocardial ischemia-reperfusion injury in rats. This protection is potentially linked to inhibiting platelet aggregation, scavenging oxygen free radicals, and enhancing myocardial cell energy metabolism. [, ]

Q13: How does this compound interact with Escherichia coli primase, and what are the implications?

A13: this compound induces a conformational change in E. coli primase, specifically by binding to the enzyme in a cooperative manner. This interaction is crucial for primase's function as a single-stranded DNA-dependent RNA polymerase. []

Q14: Can this compound influence the expression of aquaporin-3 in human skin cells?

A14: Studies show that this compound can increase aquaporin-3 (AQP3) expression in human epidermal keratinocyte HaCaT cells. This increase is potentially mediated by the cAMP/PKA pathway and contributes to the skin-moisturizing effects of magnesium. []

Q15: How is this compound used in the synthesis of mesoporous carbon?

A15: this compound can act as a template precursor in the synthesis of mesoporous carbon using potassium humate as a carbon precursor. The controlled thermal decomposition of this compound contributes to the formation of the porous structure. []

Q16: What is the role of this compound in biopolymer electrolytes?

A16: this compound is being explored as a salt in biopolymer electrolytes for potential use in magnesium-ion batteries, offering a biodegradable alternative to traditional lithium-ion batteries. []

Q17: Can this compound impact the solution behavior of amino acids?

A17: Yes, the presence of this compound can influence the apparent molar adiabatic compressibility of amino acids in aqueous solutions, suggesting interactions between this compound and amino acid molecules, potentially affecting their hydration and conformation. []

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